![molecular formula C13H19N B12690799 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine CAS No. 85237-72-5](/img/structure/B12690799.png)
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is a chemical compound with the molecular formula C13H19N. It is a derivative of pyridine, characterized by a bicyclic structure where a pyridine ring is fused with a decahydrocyclodecane ring. This compound is achiral and has a molecular weight of 189.2967 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclodeca[b]pyridine derivatives using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodeca[b]pyridine: The parent compound without hydrogenation.
Decahydroquinoline: A similar bicyclic structure but with a quinoline ring.
Octahydroisoquinoline: Another bicyclic compound with an isoquinoline ring.
Uniqueness
5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various synthetic and research applications.
Propiedades
Número CAS |
85237-72-5 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
5,6,7,8,9,10,11,12-octahydrocyclodeca[b]pyridine |
InChI |
InChI=1S/C13H19N/c1-2-4-6-10-13-12(8-5-3-1)9-7-11-14-13/h7,9,11H,1-6,8,10H2 |
Clave InChI |
BHNLTTSWHMADPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2=C(CCC1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




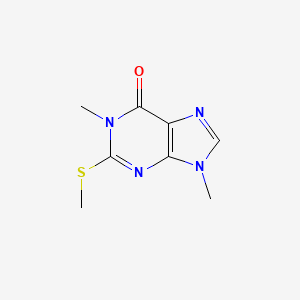

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
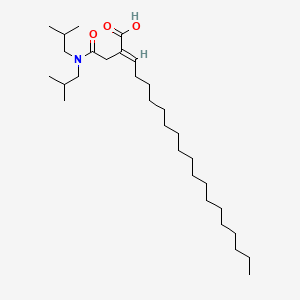
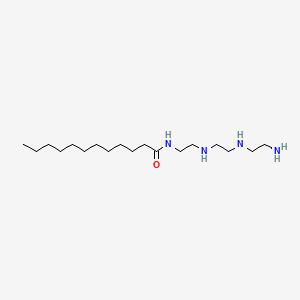


![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
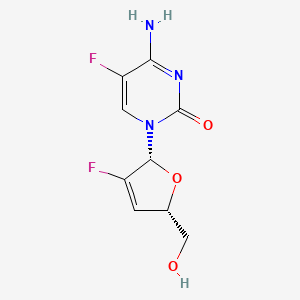

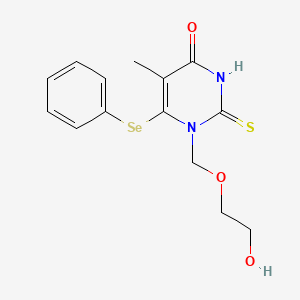
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
